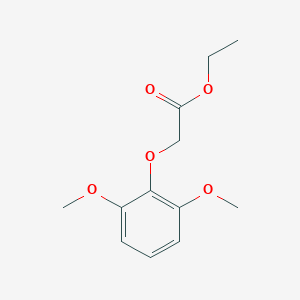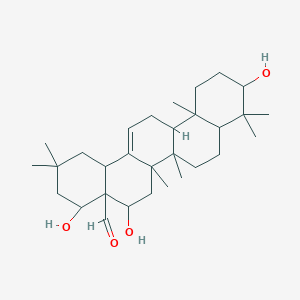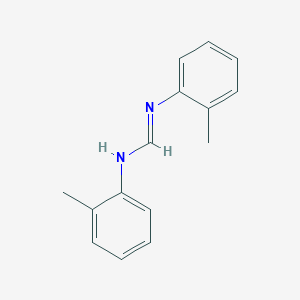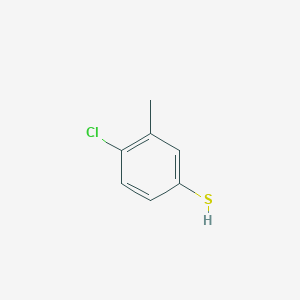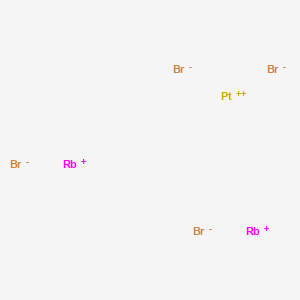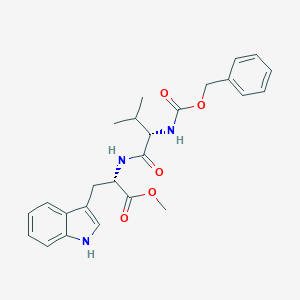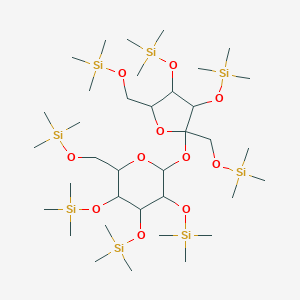
Trimethylsilylsucrose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilylsucrose is a complex organosilicon compound. It is characterized by multiple trimethylsilyloxy groups attached to a central oxane and oxolan ring structure. This compound is notable for its high degree of silylation, which imparts unique chemical properties such as increased hydrophobicity and thermal stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilylsucrose typically involves multiple steps:
Formation of the Oxane and Oxolan Rings: The initial step involves the formation of the oxane and oxolan ring structures through cyclization reactions. These reactions often require the use of catalysts such as Lewis acids or bases to facilitate ring closure.
Silylation: The introduction of trimethylsilyloxy groups is achieved through silylation reactions. Common reagents for silylation include trimethylsilyl chloride and a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Coupling Reactions: The final step involves coupling the silylated oxane and oxolan rings to form the desired compound. This step may require the use of coupling agents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Key considerations for industrial production include:
Optimization of Reaction Conditions: Industrial processes often require optimization of reaction conditions to maximize yield and minimize by-products.
Purification: Purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
Safety and Environmental Considerations: Industrial production must also consider safety and environmental regulations, particularly when handling reactive silylating agents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl groups. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions may target the oxane and oxolan rings, often using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of alcohols and ethers.
Substitution: Formation of various substituted silanes and siloxanes.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions, including polymerization and cross-coupling reactions.
Material Science: It is used in the synthesis of advanced materials, such as silicon-based polymers and resins.
Biology and Medicine
Drug Delivery: The compound’s hydrophobic nature makes it suitable for use in drug delivery systems, particularly for hydrophobic drugs.
Biocompatible Coatings: It is used in the development of biocompatible coatings for medical devices and implants.
Industry
Electronics: The compound is used in the production of electronic materials, such as semiconductors and insulating materials.
Surface Treatment: It is used in surface treatment processes to impart hydrophobicity and improve durability.
Mecanismo De Acción
The compound exerts its effects primarily through its silyl groups, which can interact with various molecular targets. The trimethylsilyloxy groups can form strong bonds with other silicon or oxygen atoms, leading to the formation of stable siloxane linkages. These interactions are crucial in catalysis, material synthesis, and surface treatment applications.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Chloride: A simpler silylating agent used in similar applications.
Hexamethyldisilazane: Another silylating agent with similar properties but different reactivity.
Tetramethylsilane: Used as a standard in nuclear magnetic resonance spectroscopy.
Uniqueness
Trimethylsilylsucrose is unique due to its highly silylated structure, which imparts exceptional hydrophobicity and thermal stability. This makes it particularly valuable in applications requiring robust and durable materials.
Propiedades
IUPAC Name |
trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H86O11Si8/c1-48(2,3)37-25-28-30(43-51(10,11)12)32(45-53(16,17)18)33(46-54(19,20)21)35(40-28)42-36(27-39-50(7,8)9)34(47-55(22,23)24)31(44-52(13,14)15)29(41-36)26-38-49(4,5)6/h28-35H,25-27H2,1-24H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAONBLATRVCRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H86O11Si8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348208 |
Source


|
| Record name | trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
919.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19159-25-2 |
Source


|
| Record name | trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)
![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)



